molecular formula C7H10N4O4 B1684559 Etanidazole CAS No. 22668-01-5

Etanidazole

Cat. No.: B1684559
CAS No.: 22668-01-5
M. Wt: 214.18 g/mol
InChI Key: WCDWBPCFGJXFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Etanidazole is a nitroimidazole drug . The primary targets of this compound are glutathione and glutathione S-transferase . Glutathione is an antioxidant that prevents damage to cellular components caused by reactive oxygen species. Glutathione S-transferase is an enzyme that plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .

Mode of Action

This compound exerts its therapeutic action by depleting glutathione and inhibiting glutathione S-transferase . This inhibition enhances the anticancer effects of radiation therapy .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the oxidative stress response and DNA repair mechanisms . By depleting glutathione and inhibiting glutathione S-transferase, this compound disrupts the cell’s ability to neutralize reactive oxygen species and repair DNA damage . This makes the cells more susceptible to the damaging effects of ionizing radiation .

Pharmacokinetics

It is known that nitroimidazoles, the class of drugs to which this compound belongs, are prodrugs that are reductively activated under low oxygen tension . This suggests that the bioavailability of this compound may be influenced by the oxygen levels in the tissue environment .

Result of Action

The result of this compound’s action is an increased sensitivity of tissues to ionizing radiation . By depleting glutathione and inhibiting glutathione S-transferase, this compound enhances the cytotoxic effects of radiation therapy, making it more effective in killing cancer cells .

Action Environment

The action of this compound is influenced by the oxygen levels in the tissue environment . Nitroimidazoles are prodrugs that are reductively activated under low oxygen tension . Therefore, the efficacy of this compound may be enhanced in hypoxic conditions, such as those found in certain types of solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etanidazole can be synthesized through a multi-step process involving the nitration of imidazole derivatives. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Etanidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Etanidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Etanidazole

This compound is unique due to its lower toxicity compared to other radiosensitizers like misonidazole. It allows for higher doses to be administered, achieving effective tumor concentrations without causing significant side effects. This makes it a promising candidate for enhancing the efficacy of radiation therapy in cancer treatment .

Properties

IUPAC Name

N-(2-hydroxyethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O4/c12-4-2-8-6(13)5-10-3-1-9-7(10)11(14)15/h1,3,12H,2,4-5H2,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDWBPCFGJXFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045434
Record name Etandazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 100 (mg/mL), Methanol 60 (mg/mL), Ethanol 30 (mg/mL), Chloroform < 1 (mg/mL)
Record name ETANIDAZOLE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301467%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

22668-01-5
Record name Etanidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22668-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etanidazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022668015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etanidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12736
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name etanidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Etandazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Hydroxyethyl)-2-nitroimidazole-1-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETANIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30DKA3Q1HL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.50 g (13.5 mmol) of methyl 2-nitroimidazole-1-acetate and 3.0 ml (50.0 mmol) of ethanolamine in 15.0 ml methanol was stirred 20 hr at room temperature. The mixture was diluted with 45 ml ethanol and heated on a stream bath to effect solution. The hot solution was decolorized with charcoal, filtered and evaporated to dryness. The residue was recrystallized from a solution of 150 ml ethyl acetate and 10 ml of methanol to afford 1.81 g (62.4%) of SR-2508 as a white powder, mp 164.5-165.0° C., that was homogeneous by thin layer chromatography on silica gel with 10% methanol in ethyl acetate (Rf 0.16). The solubility of SR-2508 in 0.9% saline solution was approximately 200 mg/ml.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Three
Yield
62.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etanidazole
Reactant of Route 2
Reactant of Route 2
Etanidazole
Reactant of Route 3
Reactant of Route 3
Etanidazole
Reactant of Route 4
Reactant of Route 4
Etanidazole
Reactant of Route 5
Reactant of Route 5
Etanidazole
Reactant of Route 6
Reactant of Route 6
Etanidazole
Customer
Q & A

Q1: How does etanidazole selectively target hypoxic cells?

A1: this compound's selective toxicity towards hypoxic cells stems from its unique mechanism of action. Under hypoxic conditions, this compound undergoes reductive metabolism, leading to the formation of reactive intermediates. These intermediates can cause DNA damage, ultimately leading to cell death. In well-oxygenated cells, this reductive metabolism is less efficient, and the reactive intermediates are effectively neutralized by molecular oxygen. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound is represented by the molecular formula C8H12N4O4 and has a molecular weight of 232.2 g/mol. []

Q3: How is this compound administered, and what is its typical pharmacokinetic profile?

A3: this compound is typically administered intravenously. Studies have shown that it exhibits a relatively short half-life in plasma, but it can persist for longer periods in peripheral nervous tissues. Its distribution to the brain is relatively limited due to the blood-brain barrier, although studies suggest that tumor disruption of the blood-brain barrier may allow for increased penetration into brain tumors. [, , , ]

Q4: Are there specific factors that influence the pharmacokinetics of this compound?

A4: Yes, research suggests that factors such as renal function and co-administration of other drugs can influence this compound's pharmacokinetic parameters. For instance, a study observed that renal function, as assessed by creatinine clearance, can affect this compound clearance and alter its area under the curve (AUC). [, ]

Q5: What is the primary therapeutic target of this compound?

A5: this compound is primarily investigated for its potential in enhancing the efficacy of radiotherapy, particularly in solid tumors that often contain hypoxic regions. [, ]

Q6: Has this compound demonstrated efficacy in preclinical models?

A6: Preclinical studies using various animal models, including mice bearing hepatocellular carcinoma (HCC) and fibrosarcoma, have demonstrated the radiosensitizing effects of this compound. These studies reported significant tumor growth inhibition and improved survival rates when this compound was combined with radiotherapy. [, , , ]

Q7: What are the major challenges associated with the clinical development of this compound?

A7: Despite promising preclinical results, clinical trials investigating this compound have yielded mixed outcomes. One of the main challenges is its dose-limiting toxicity, primarily peripheral neuropathy. Balancing efficacy and toxicity remains a critical hurdle in its clinical development. [, , ]

Q8: Are there ongoing efforts to improve the therapeutic index of this compound?

A8: Yes, researchers are actively exploring strategies to enhance this compound's therapeutic index. One avenue involves combining it with other agents, such as paclitaxel or buthionine sulfoximine, to potentiate its radiosensitizing effect at lower doses, potentially reducing toxicity. [, , ]

Q9: What are the future directions for research on this compound?

A9: Future research should focus on:

  • Developing more effective and less toxic hypoxic cell radiosensitizers. [, ]
  • Identifying predictive biomarkers for this compound efficacy and toxicity. []
  • Optimizing drug delivery strategies to enhance tumor targeting and reduce systemic exposure. []
  • Investigating the potential of this compound in combination with other treatment modalities, such as immunotherapy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.